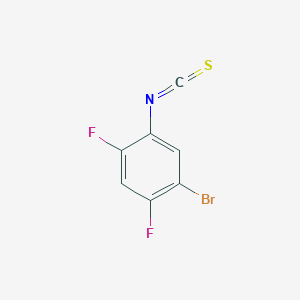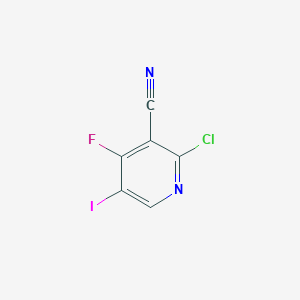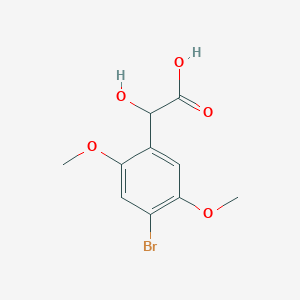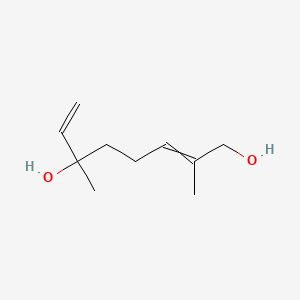
2,6-Dimethylocta-2,7-diene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-2,7-diene-1,6-diol is an organic compound with the molecular formula C10H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,7-diene-1,6-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of linalool as a starting material, which undergoes a series of reactions including oxidation and reduction to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-2,7-diene-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols .
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-2,7-diene-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bonds can participate in reactions that modify the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethylocta-2,6-diene
- 8-Hydroxylinalool
Uniqueness
Compared to similar compounds, 2,6-Dimethylocta-2,7-diene-1,6-diol stands out due to its specific arrangement of double bonds and hydroxyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2,6-dimethylocta-2,7-diene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMIMJYEKVSYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
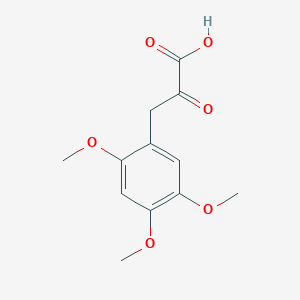

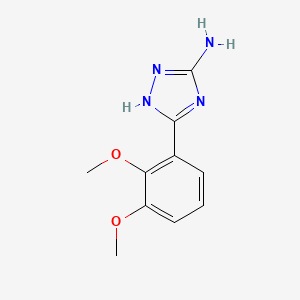
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
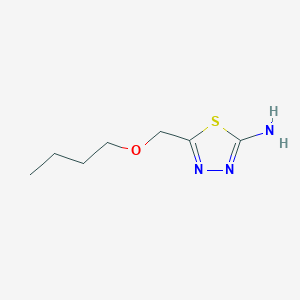
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
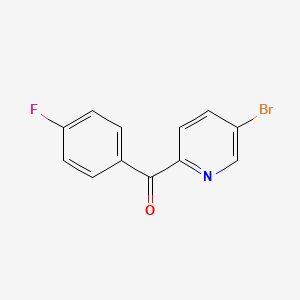

![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
